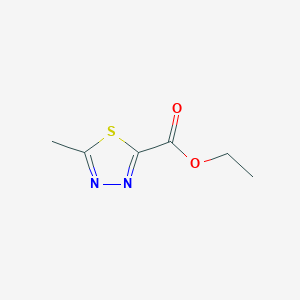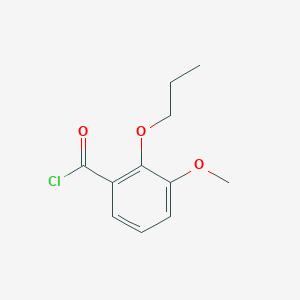
5-Metil-1,3,4-tiadiazol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha encontrado que los derivados de 1,3,4-tiadiazol, incluyendo el 5-metil-1,3,4-tiadiazol-2-carboxilato de etilo, exhiben una potente actividad antimicrobiana . Han demostrado un amplio espectro de actividad contra varios patógenos, incluyendo E. coli, B. mycoides y C. albicans .
Actividad Antifúngica
El this compound puede usarse en la preparación de compuestos con potente actividad fungicida . Esto incluye derivados de hidrazona que contienen 1,2,3-tiadiazol .
Actividad Anticancerígena
La porción de 1,3,4-tiadiazol, que está presente en el this compound, se ha asociado con actividad anticancerígena . Esto lo convierte en un posible candidato para el desarrollo de nuevos fármacos anticancerígenos.
Actividad Antidiabética
Los derivados de 1,3,4-tiadiazol también se han asociado con actividad antidiabética . Esto sugiere que el this compound podría usarse potencialmente en el tratamiento de la diabetes.
Actividad Antihipertensiva
La porción de 1,3,4-tiadiazol se ha relacionado con la actividad antihipertensiva . Esto sugiere que el this compound podría usarse potencialmente en el manejo de la presión arterial alta.
Actividad Antiinflamatoria
Se ha encontrado que los derivados de 1,3,4-tiadiazol exhiben actividad antiinflamatoria . Esto sugiere que el this compound podría usarse potencialmente en el tratamiento de afecciones inflamatorias.
Actividad Anticonvulsiva
Los derivados de 1,3,4-tiadiazol, incluyendo el this compound, se han asociado con actividad anticonvulsiva . Esto sugiere aplicaciones potenciales en el tratamiento de la epilepsia y otros trastornos convulsivos.
Actividad Antiviral
La porción de 1,3,4-tiadiazol se ha asociado con actividad antiviral . Esto sugiere que el this compound podría usarse potencialmente en el tratamiento de infecciones virales.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,3-thiadiazole derivatives, have been found to have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, under the action of potassium carbonate in DMF with an excess of primary amines or morpholine, the starting thiadiazole has formed the corresponding thioamides of furylacetic acid .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
The compound’s physicochemical properties, such as its predicted boiling point and density, have been reported .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate can bind to specific protein receptors, influencing cellular signaling pathways .
Cellular Effects
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic genes. Moreover, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate can alter metabolic pathways, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate involves several key interactions at the molecular level. It can bind to biomolecules, such as DNA and RNA, affecting gene expression. Additionally, this compound can inhibit or activate enzymes, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, thereby modulating signal transduction pathways. These interactions ultimately lead to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate within cells and tissues are critical for its biological activity. It can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate can localize to various cellular compartments, influencing its localization and accumulation. These factors are essential for understanding the compound’s overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can exert effects on mitochondrial function and energy production. Understanding the subcellular localization of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is crucial for elucidating its precise mechanisms of action .
Propiedades
IUPAC Name |
ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVKZLLIEGQHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869108-50-9 | |
| Record name | ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)






![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)
